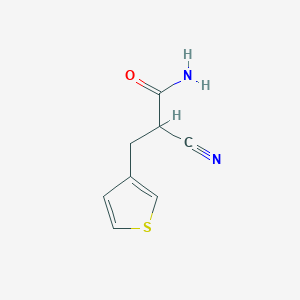

2-Cyano-3-(thiophen-3-yl)propanamide

Overview

Description

“2-Cyano-3-(thiophen-3-yl)propanamide” is a chemical compound that is used in various fields of research . It is a derivative of thiophene, which is a five-membered heterocyclic compound containing one sulfur atom . Thiophene derivatives are essential in industrial chemistry and material science, and they exhibit many pharmacological properties .

Synthesis Analysis

The synthesis of “2-Cyano-3-(thiophen-3-yl)propanamide” involves the condensation of equimolar equivalents of 1-phenyl-3-(thiophen-2-yl)-1H-pyrazole-4-carbaldehyde and 2-cyanoacetamide in boiling ethanol under basic conditions . This process yields the compound in a 90% yield . The synthesis of thiophene derivatives involves various reactions, including the Paal–Knorr reaction, Gewald reaction, and reactions involving sulfuration and cyclization processes of alkynes .

Molecular Structure Analysis

The structure of “2-Cyano-3-(thiophen-3-yl)propanamide” was determined using NMR spectroscopy and single crystal X-ray diffraction . The conformational and electronic properties of this compound were examined using density functional theory (DFT) and natural bond orbital analysis methods .

Chemical Reactions Analysis

The chemical reactivity of “2-Cyano-3-(thiophen-3-yl)propanamide” allows it to form a variety of heterocyclic compounds . The active hydrogen on C-2 of these compounds can take part in a variety of condensation and substitution reactions .

Scientific Research Applications

Cancer Research and Antitumor Activity

A significant application of derivatives of 2-Cyano-3-(thiophen-3-yl)propanamide lies in cancer research, where these compounds exhibit notable cytotoxic and antitumor activities. For instance, acyl derivatives of 3-aminonaphtho[2,3-b]thiophene-4,9-dione have been evaluated for their cytotoxicity and ability to inhibit topoisomerase II, showing high efficacy against melanoma, ovarian, and glioblastoma human cell lines (Gomez-Monterrey et al., 2011). Similarly, polyfunctionally substituted heterocyclic compounds derived from 2-Cyano-N-(3-cyano-4,5,6,7-tetrahydrobenzo[b]thiophen-2-yl)-acetamide have shown significant antiproliferative activity against various human cancer cell lines (Shams et al., 2010).

Dye-Sensitized Solar Cells (DSSCs)

The derivatives of 2-Cyano-3-(thiophen-3-yl)propanamide have been employed in the molecular engineering of organic sensitizers for DSSCs, demonstrating the potential to enhance the conversion efficiency of these solar cells. Studies reveal that novel organic sensitizers containing 2-Cyano-3-(thiophen-3-yl)propanamide derivatives can achieve unprecedented incident photon to current conversion efficiency, significantly impacting the field of renewable energy (Kim et al., 2006).

Organic Electronics and Optoelectronics

In the realm of organic electronics, the structural modification of 2-Cyano-3-(thiophen-3-yl)propanamide derivatives influences the mechanofluorochromic properties of materials, which is crucial for developing advanced optoelectronic devices. The distinct face-to-face stacking mode of certain derivatives affects their optical properties, offering insights into the design of materials with desired electronic and photonic characteristics (Song et al., 2015).

Future Directions

properties

IUPAC Name |

2-cyano-3-thiophen-3-ylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H8N2OS/c9-4-7(8(10)11)3-6-1-2-12-5-6/h1-2,5,7H,3H2,(H2,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AUXFEVIXSAHYSH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CSC=C1CC(C#N)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H8N2OS | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

180.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

2-Cyano-3-(thiophen-3-yl)propanamide | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

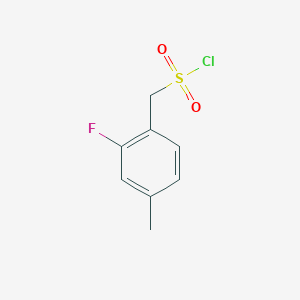

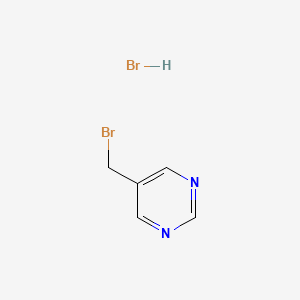

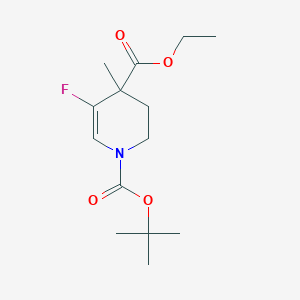

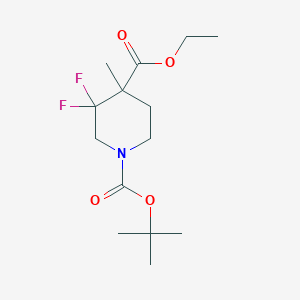

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![4-bromo-1H-pyrrolo[2,3-b]pyridine-2-carbaldehyde](/img/structure/B1377565.png)

![5-Bromo-1H-benzo[d]imidazol-2-amine hydrochloride](/img/structure/B1377576.png)